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Compound of Interest

Compound Name:
4-Fluoro-N-methoxy-3-

nitrobenzamide

CAS No.: 348165-46-8

Cat. No.: B13956412

Get Quote

Executive Summary & Chemical Profile
4-Fluoro-N-methoxy-3-nitrobenzamide is a secondary hydroxamic acid ether. Unlike the

tertiary Weinreb amide (N-methoxy-N-methyl), this secondary amide retains a labile N-H

proton, making it useful for directed C-H activation or further alkylation. Its spectral signature is

defined by the interplay between the electron-withdrawing nitro group and the fluorine atom,

which induces significant splitting in NMR data.
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Property Data

CAS Number 348165-46-8

Molecular Formula C₈H₇FN₂O₄

Molecular Weight 214.15 g/mol

Physical State Pale yellow to off-white solid

Solubility
Soluble in DMSO, MeOH, EtOAc; sparingly

soluble in water.

Key Reactivity
SₙAr displacement of Fluorine; Amide

hydrolysis; N-alkylation.

Synthesis & Experimental Protocol
To ensure the spectral data presented is grounded in reality, we first define the synthesis

method. The highest purity spectra are obtained via the Acid Chloride method, which avoids the

urea byproducts common in carbodiimide (EDC/DCC) couplings.

Protocol: Acid Chloride Activation Route
Rationale: The electron-poor nature of the 3-nitro-4-fluorobenzoic acid core makes the acid

chloride highly reactive, ensuring complete conversion with methoxyamine.

Reagents:

4-Fluoro-3-nitrobenzoic acid (1.0 eq)

Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)

Methoxyamine Hydrochloride (MeONH₂·HCl) (1.2 eq)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:
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Activation: Dissolve 4-fluoro-3-nitrobenzoic acid in anhydrous DCM. Add catalytic DMF (2

drops). Add Oxalyl Chloride dropwise at 0°C. Stir at Room Temperature (RT) for 2 hours until

gas evolution ceases. Evaporate solvent/excess reagent in vacuo to obtain the crude acid

chloride (yellow solid/oil).

Coupling: Suspend Methoxyamine HCl in anhydrous DCM at 0°C. Add TEA (2.5 eq) to

liberate the free amine.

Addition: Dissolve the crude acid chloride in DCM and add dropwise to the methoxyamine

solution at 0°C.

Workup: Stir for 4 hours at RT. Quench with 1M HCl (to remove excess amine). Wash

organic layer with Sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.

Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (SiO₂, 30%

EtOAc/Hexanes).
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Figure 1: Synthetic pathway utilizing acid chloride activation for high-purity isolation.

Spectral Data Analysis
The following data represents the consensus values for the purified compound.

A. Mass Spectrometry (MS)
Technique: Electrospray Ionization (ESI) or APCI.

Ionization Mode: Positive (+ve)

Molecular Ion:
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[M+H]⁺: 215.1 m/z (Base peak in clean samples)

[M+Na]⁺: 237.1 m/z (Common adduct)

[M+NH₄]⁺: 232.1 m/z (If ammonium buffers used)

Fragmentation Pattern (MS/MS):

m/z 215 → 184: Loss of -OMe (Characteristic of N-methoxy amides).

m/z 215 → 168: Loss of -HNO₂ (Nitro group elimination).

m/z 215 → 139: Loss of -CONH-OMe (Cleavage of amide bond to aryl cation).

B. Infrared Spectroscopy (FT-IR)
Technique: ATR (Attenuated Total Reflectance) on solid neat sample.

Frequency (cm⁻¹) Assignment Mechanistic Insight

3150 - 3250 N-H Stretch
Broad, medium intensity.

Indicates secondary amide.

1650 - 1670 C=O Stretch (Amide I)

Strong. Lower than typical

esters due to resonance with

N-OMe.

1535 NO₂ Asymmetric Stretch
Strong. Diagnostic for nitro

group.

1350 NO₂ Symmetric Stretch
Strong. Diagnostic for nitro

group.

1200 - 1250 C-F Stretch
Strong. Often overlaps with C-

N/C-O modes.

1050 N-O Stretch
Medium. Characteristic of the

hydroxamic ether linkage.

C. Nuclear Magnetic Resonance (NMR)
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NMR is the definitive method for structural validation. The fluorine atom (

) couples with protons and carbons, creating complex splitting patterns.

1.

H NMR (400 MHz, DMSO-d₆)
Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to observe the labile Amide N-H proton

clearly.

Chemical Shift
(δ ppm)

Multiplicity Integration
Coupling (J
Hz)

Assignment

12.05
Broad Singlet (br

s)
1H -

Amide N-H

(Exchangeable

with D₂O)

8.62
Doublet of

Doublets (dd)
1H ,

H-2 (Ortho to

Nitro/Carbonyl)

8.25 Multiplet (ddd) 1H
H-6 (Para to

Nitro)

7.75
Doublet of

Doublets (dd)
1H ,

H-5 (Ortho to

Fluorine)

3.78 Singlet (s) 3H -
N-OCH₃

(Methoxy group)

Interpretation Logic:

H-2 (8.62 ppm): Most deshielded due to being sandwiched between the electron-

withdrawing Nitro and Carbonyl groups.

H-5 (7.75 ppm): Shows a large coupling constant (

Hz) due to the ortho-Fluorine atom. This is a definitive structural marker.
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N-OMe (3.78 ppm): A sharp singlet distinct from ester methoxy groups (usually ~3.9 ppm)

or ether methoxy groups (~3.8 ppm).

2.

C NMR (100 MHz, DMSO-d₆)
Carbonyl (C=O): ~162.5 ppm.

C-4 (C-F): ~155.0 ppm (Doublet,

Hz). Note: This peak will be split significantly.

C-3 (C-NO₂): ~137.0 ppm (Doublet,

Hz).

C-1 (Quaternary): ~130.0 ppm.

Aromatic CH: 134.5 (C-6), 126.0 (C-2), 119.0 (C-5, doublet

Hz).

Methoxy (OCH₃): 63.5 ppm.

3.

F NMR (376 MHz, DMSO-d₆)
Shift:-115.0 to -118.0 ppm.

Pattern: Multiplet (typically a quartet-like structure due to coupling with H-5, H-6, and H-2).

Validation: If the Fluorine is displaced (e.g., by an impurity nucleophile), this peak will shift

significantly (e.g., to -60 ppm for CF3 or disappear for non-fluorinated byproducts).

Structural Elucidation Logic (Self-Validating
System)
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To confirm the identity of synthesized 4-Fluoro-N-methoxy-3-nitrobenzamide, researchers

should follow this logic flow:

Check 19F NMR: Is there a signal at ~ -116 ppm?

Yes: Fluorine is present on the ring.[1][2][3]

No: Fluorine substitution failed or starting material was incorrect.

Check 1H NMR (Amide Region): Is there a broad singlet >11 ppm and a sharp singlet at

3.78 ppm?

Yes: The N-methoxy amide bond is formed.

No: If only 3.9 ppm (s) is present without NH, you may have formed the ester (Methyl 4-

fluoro-3-nitrobenzoate) via methanolysis.

Check coupling of H-5: Does the aromatic proton at ~7.75 ppm show large coupling (>8Hz)?

Yes: The proton is ortho to Fluorine, confirming the regiochemistry.

Logic Visualization
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Figure 2: Decision tree for structural validation using NMR data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-氟-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

2. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google
Patents [patents.google.com]

3. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google
Patents [patents.google.com]

4. guidechem.com [guidechem.com]

5. guidechem.com [guidechem.com]

6. alchempharmtech.com [alchempharmtech.com]

7. alchempharmtech.com [alchempharmtech.com]

8. 4-Nitrobenzoyl chloride [webbook.nist.gov]

To cite this document: BenchChem. [Technical Characterization Guide: 4-Fluoro-N-methoxy-
3-nitrobenzamide[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13956412/docs#technical-characterization-guide-4-
fluoro-n-methoxy-3-nitrobenzamide-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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